molecular formula C22H29NO2 B12681890 Benzamide, 2-methyl-N-(3-(octyloxy)phenyl)- CAS No. 55814-44-3

Benzamide, 2-methyl-N-(3-(octyloxy)phenyl)-

Cat. No.: B12681890
CAS No.: 55814-44-3
M. Wt: 339.5 g/mol
InChI Key: KQSRBYJPESPJGH-UHFFFAOYSA-N
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Description

Benzamide, 2-methyl-N-(3-(octyloxy)phenyl)- is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring. This specific compound features a 2-methyl substitution on the benzamide core and an octyloxy group attached to the phenyl ring, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-methyl-N-(3-(octyloxy)phenyl)- typically involves the condensation of 2-methylbenzoic acid with 3-(octyloxy)aniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-methyl-N-(3-(octyloxy)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Benzamide, 2-methyl-N-(3-(octyloxy)phenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 2-methyl-N-(3-(octyloxy)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the octyloxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-methyl-N-phenyl-
  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide

Uniqueness

Benzamide, 2-methyl-N-(3-(octyloxy)phenyl)- stands out due to its unique substitution pattern, which imparts distinct chemical and physical properties. The presence of the octyloxy group enhances its solubility in organic solvents and its potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

55814-44-3

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

2-methyl-N-(3-octoxyphenyl)benzamide

InChI

InChI=1S/C22H29NO2/c1-3-4-5-6-7-10-16-25-20-14-11-13-19(17-20)23-22(24)21-15-9-8-12-18(21)2/h8-9,11-15,17H,3-7,10,16H2,1-2H3,(H,23,24)

InChI Key

KQSRBYJPESPJGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

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